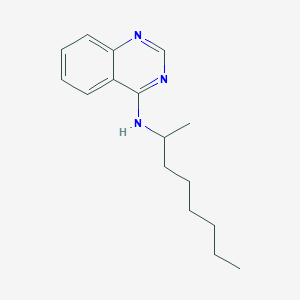

N-octan-2-ylquinazolin-4-amine

Description

N-Octan-2-ylquinazolin-4-amine is a quinazoline derivative characterized by a 4-amine group substituted with an octan-2-yl chain at the N-position. Quinazoline derivatives are renowned for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The octan-2-yl substituent introduces a branched aliphatic chain, which enhances lipophilicity compared to shorter or aromatic substituents.

Properties

IUPAC Name |

N-octan-2-ylquinazolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3/c1-3-4-5-6-9-13(2)19-16-14-10-7-8-11-15(14)17-12-18-16/h7-8,10-13H,3-6,9H2,1-2H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLBMWIRZPNUMCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)NC1=NC=NC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-octan-2-ylquinazolin-4-amine can be achieved through various methods. One common approach involves the reaction of 2-aminobenzamide with an appropriate aldehyde or ketone under reflux conditions. Another method includes the use of metal-catalyzed reactions, such as copper-catalyzed imidoylative cross-coupling, which provides quinazolin-4-ones efficiently . Industrial production methods often utilize microwave-assisted reactions or phase-transfer catalysis to enhance yield and reduce reaction time .

Chemical Reactions Analysis

N-octan-2-ylquinazolin-4-amine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, leading to the formation of various derivatives. Common reagents and conditions used in these reactions include copper acetate, anisole, and mild bases. Major products formed from these reactions include quinazolinone derivatives with different functional groups.

Scientific Research Applications

N-octan-2-ylquinazolin-4-amine has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-octan-2-ylquinazolin-4-amine involves its interaction with various molecular targets. It acts by inhibiting specific enzymes or receptors, leading to the disruption of cellular processes. For example, quinazoline derivatives are known to inhibit kinase activity, which plays a crucial role in cell signaling pathways . This inhibition can result in the suppression of cancer cell growth and proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-octan-2-ylquinazolin-4-amine with structurally analogous quinazolin-4-amine derivatives, focusing on substituents, synthesis methods, and inferred physicochemical properties:

Key Observations:

Substituent Effects on Lipophilicity: The octan-2-yl chain confers significantly higher lipophilicity compared to aromatic (e.g., phenyl, bromophenyl) or heterocyclic (e.g., morpholinyl, furan) substituents. This may enhance blood-brain barrier penetration but reduce aqueous solubility .

Synthetic Flexibility :

- This compound can be synthesized via methods analogous to those in and , where 4-chloroquinazoline reacts with octan-2-amine under acidic reflux .

- In contrast, morpholinyl or furan-containing derivatives require additional steps, such as ZnCl₂-catalyzed cyclization () or silylation-amination () .

Biological Activity Trends :

- Aryl-substituted derivatives (e.g., bromophenyl) show promise in anti-inflammatory applications, while halogenated trichloromethyl variants exhibit antimalarial activity .

- The octan-2-yl derivative’s activity remains speculative but could align with anticancer or antimicrobial profiles common to lipophilic quinazolines.

Research Implications and Gaps

- Structure-Activity Relationship (SAR) : The octan-2-yl chain’s impact on bioactivity warrants further exploration, particularly in comparison to shorter alkyl chains (e.g., methyl, ethyl) .

- Synthetic Optimization: Scalability of the octan-2-yl derivative’s synthesis remains unverified; methods from (HCl/isopropanol) may require adaptation to avoid side reactions .

- Biological Screening: No direct data exists for this compound. Prioritizing assays against kinase targets (common for quinazolines) is recommended .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-octan-2-ylquinazolin-4-amine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution at the 4-position of the quinazoline core. Optimization includes varying solvents (e.g., dichloromethane, toluene) and bases (e.g., potassium carbonate) to enhance yield . For scalability, continuous flow reactors may improve consistency . Characterization via LC-MS (Q Exactive Orbitrap) and NMR ensures purity and structural confirmation .

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) with FT analyzers and ESI ionization for accurate mass determination . Pair with 2D NMR (e.g., H-C HSQC) to resolve stereochemical ambiguities. Cross-reference spectral data with analogs like N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine (InChI: 1S/C17H17N3O) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer : Conduct enzyme inhibition assays (e.g., kinase or protease panels) at pH 7.4 to mimic physiological conditions . Use cell viability assays (MTT or resazurin) in cancer cell lines, noting that substituents on the quinazoline core influence potency . Include positive controls like structurally related compounds (e.g., chloro- or nitro-substituted derivatives) for comparative analysis .

Q. How can solubility challenges be addressed during formulation for biological testing?

- Methodological Answer : Employ co-solvents (e.g., DMSO/PBS mixtures) or salt formation (e.g., hydrochloride salts). Monitor solubility via dynamic light scattering (DLS) and adjust pH to stabilize the compound in aqueous media .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across different studies?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line specificity or enzyme isoforms). Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays). Replicate experiments under standardized conditions (pH 7.4, 37°C) . Cross-reference with analogs like N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine to isolate structure-activity relationships (SAR) .

Q. How can the mechanism of action (MoA) of this compound be elucidated?

- Methodological Answer : Perform target deconvolution via chemical proteomics (e.g., affinity chromatography coupled with LC-MS/MS). Use CRISPR-Cas9 knockouts of suspected targets (e.g., kinases) to confirm functional relevance . Molecular dynamics simulations (e.g., using AutoDock) based on the compound’s SMILES string (C17H17N3O) can predict binding modes .

Q. What computational approaches improve the design of this compound analogs?

- Methodological Answer : Apply QSAR models trained on quinazoline derivatives to predict bioavailability and toxicity. Use DFT calculations to optimize electronic properties (e.g., electron-withdrawing groups at the 2-position) . Validate synthetic feasibility via retrosynthetic tools (e.g., ASKCOS) .

Q. How do structural modifications (e.g., alkyl chain length) impact pharmacokinetics?

- Methodological Answer : Compare N-octan-2-yl with shorter-chain analogs (e.g., N-propyl or N-hexyl) in ADME studies. Measure logP values via shake-flask assays and assess metabolic stability in liver microsomes . The octan-2-yl group may enhance membrane permeability but reduce aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.